molecular formula C16H23NO4S B2843395 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide CAS No. 941914-64-3

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2843395
CAS No.: 941914-64-3
M. Wt: 325.42
InChI Key: SJKSHDMFVXCCQW-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 1,4-dioxaspiro[4.4]nonane derivatives with appropriate sulfonamide precursors. One common method includes the use of cyclopentanone and cyclohexanone in the presence of a catalyst such as montmorillonite KSF . The reaction conditions often involve sonochemical methods to enhance the yield and efficiency of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in basic conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the design of new materials and bioactive compounds.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-12-5-6-15(13(2)9-12)22(18,19)17-10-14-11-20-16(21-14)7-3-4-8-16/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKSHDMFVXCCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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